N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide
Description
“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide” is a synthetic organic compound. The structure of this compound includes a cyclopropane ring, a pyrrolidinone ring, and a dimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-13-6-5-12(8-14(13)22-2)18-9-11(7-15(18)19)17-16(20)10-3-4-10/h5-6,8,10-11H,3-4,7,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLMDYSBVFOTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide” typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolidinone ring, followed by the introduction of the dimethoxyphenyl group and the cyclopropane ring. Common reagents used in these steps include:
Pyrrolidinone precursors: such as 2-pyrrolidinone.
Dimethoxyphenyl derivatives: such as 3,4-dimethoxybenzaldehyde.
Cyclopropanation reagents: such as diazomethane or Simmons-Smith reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests it could interact with various biological targets.
Medicine
In medicinal chemistry, “this compound” could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide” would depend on its specific biological target. Generally, such compounds may exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide
- N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide
Uniqueness
“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide” is unique due to the presence of the cyclopropane ring, which can impart different steric and electronic properties compared to similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
